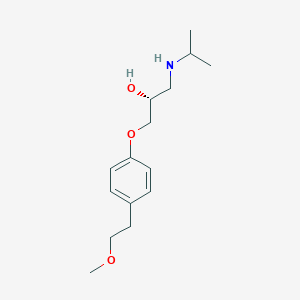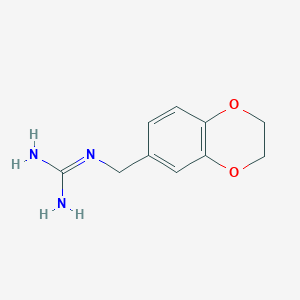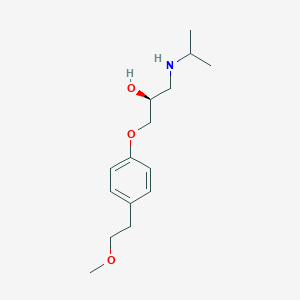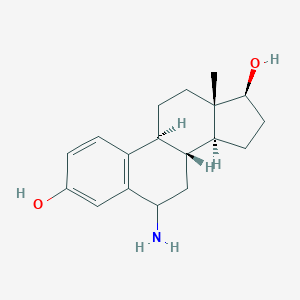
6-Aminoestradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminoestradiol is a synthetic compound that belongs to the group of estrogens. It has been studied for its potential use in treating breast cancer, osteoporosis, and other conditions related to estrogen deficiency.
Mecanismo De Acción
6-Aminoestradiol binds to estrogen receptors and activates them. It has a higher affinity for estrogen receptor beta than estrogen receptor alpha. It also has a selective estrogen receptor modulator (SERM) activity, which means it can act as an agonist or antagonist depending on the tissue type.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-Aminoestradiol are similar to those of other estrogens. It can stimulate the growth of breast tissue, increase bone density, and affect the reproductive system. However, its effects are tissue-specific and depend on the concentration and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Aminoestradiol has several advantages for lab experiments. It is a synthetic compound, which means it has a consistent chemical structure and purity. It also has a high affinity for estrogen receptor beta, which makes it useful for studying the role of this receptor in different tissues. However, 6-Aminoestradiol has some limitations. It can be toxic at high concentrations, and its effects can be influenced by other factors such as the presence of other hormones.
Direcciones Futuras
There are several future directions for the study of 6-Aminoestradiol. One direction is to investigate its potential use in combination with other drugs for breast cancer treatment. Another direction is to study its effects on other tissues such as the brain and immune system. Additionally, the development of more selective estrogen receptor modulators could lead to the discovery of new therapeutic uses for 6-Aminoestradiol.
Conclusion:
In conclusion, 6-Aminoestradiol is a synthetic compound that has been studied for its potential use in treating breast cancer, osteoporosis, and other conditions related to estrogen deficiency. Its mechanism of action involves binding to estrogen receptors and activating them. Its biochemical and physiological effects are tissue-specific and depend on the concentration and duration of exposure. 6-Aminoestradiol has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 6-Aminoestradiol, which could lead to the discovery of new therapeutic uses for this compound.
Métodos De Síntesis
The synthesis of 6-Aminoestradiol involves the reaction of estradiol with ammonia in the presence of a catalyst. The resulting product is purified using chromatography techniques. The purity of the final product is critical for its use in scientific research.
Aplicaciones Científicas De Investigación
6-Aminoestradiol has been studied for its potential use in treating breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been studied for its potential use in treating osteoporosis. It has been shown to increase bone density in animal models. Additionally, 6-Aminoestradiol has been studied for its potential use in treating other conditions related to estrogen deficiency.
Propiedades
Número CAS |
104975-49-7 |
|---|---|
Nombre del producto |
6-Aminoestradiol |
Fórmula molecular |
C18H25NO2 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-6-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H25NO2/c1-18-7-6-12-11-3-2-10(20)8-14(11)16(19)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,20-21H,4-7,9,19H2,1H3/t12-,13-,15+,16?,17+,18+/m1/s1 |
Clave InChI |
NJQNPYWBIWHYJP-YDYZGFHSSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=C3C=CC(=C4)O)N |
SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)N |
SMILES canónico |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)N |
Sinónimos |
6-aminoestradiol 6-aminoestradiol hydrochloride, (6alpha,17beta)-isomer 6-aminoestradiol, (6alpha,17beta)-isomer 6-aminoestradiol, (6beta,17beta)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



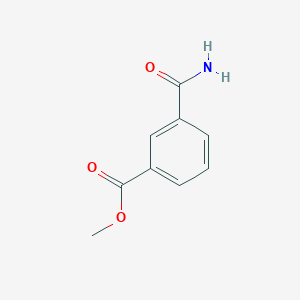
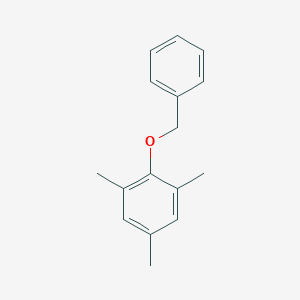
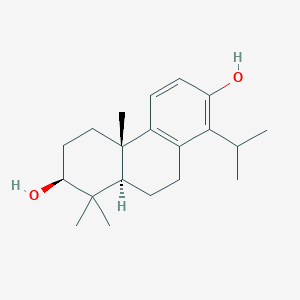
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
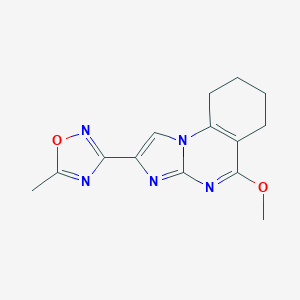
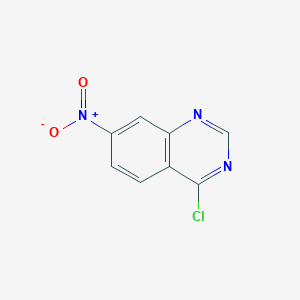
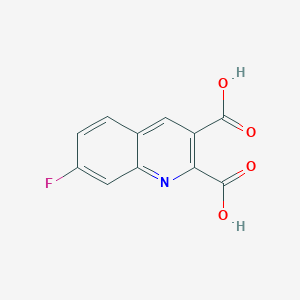

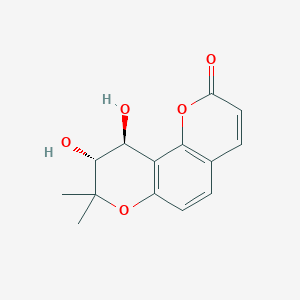
![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)
